4-Isopropoxypiperidine hydrochloride

Catalog No.
S999222
CAS No.
1097146-30-9
M.F
C8H18ClNO
M. Wt
179.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropoxypiperidine hydrochloride

CAS Number

1097146-30-9

Product Name

4-Isopropoxypiperidine hydrochloride

IUPAC Name

4-propan-2-yloxypiperidine;hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H

InChI Key

AMLQRNZJKHGYQI-UHFFFAOYSA-N

SMILES

CC(C)OC1CCNCC1.Cl

Canonical SMILES

CC(C)OC1CCNCC1.Cl

4-Isopropoxypiperidine hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClNO. It is classified as a piperidine derivative, which features a six-membered ring containing one nitrogen atom. This compound appears as an off-white solid and is soluble in water and organic solvents. Its structure includes an isopropoxy group attached to the fourth position of the piperidine ring, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry .

The chemical reactivity of 4-isopropoxypiperidine hydrochloride is influenced by the presence of the piperidine ring and the isopropoxy substituent. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions, making it a candidate for further functionalization.
  • Hydrolysis: The isopropoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of 4-hydroxypiperidine.
  • Acylation: The nitrogen atom can also participate in acylation reactions, which are useful in synthesizing more complex derivatives for pharmaceutical applications .

4-Isopropoxypiperidine hydrochloride exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence:

  • Cholinergic Activity: As a piperidine derivative, it may modulate cholinergic pathways, potentially impacting cognitive functions.
  • Analgesic Properties: Some derivatives of piperidine are known for their analgesic effects, suggesting that 4-isopropoxypiperidine hydrochloride may have similar properties.
  • Antidepressant Effects: There is ongoing research into the role of piperidine compounds in treating mood disorders .

The synthesis of 4-isopropoxypiperidine hydrochloride can be achieved through several methods:

  • Direct Alkylation: Piperidine can be alkylated using isopropyl alcohol in the presence of an acid catalyst to yield 4-isopropoxypiperidine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Reduction Reactions: Starting from precursors like 4-isopropoxy-1-piperidinone, reduction reactions can yield the desired hydrochloride form.
  • Reflux Method: A reflux method involving piperidine and isopropyl bromide can also be employed to synthesize the compound effectively .

4-Isopropoxypiperidine hydrochloride has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Chemical Research: Used in studies related to neurotransmitter modulation and receptor interactions.
  • Agricultural Chemistry: Potential applications in pesticide formulations due to its biological activity against pests .

Research on the interaction of 4-isopropoxypiperidine hydrochloride with biological systems has revealed several important insights:

  • Receptor Binding Studies: Investigations into its binding affinity for various receptors (e.g., muscarinic acetylcholine receptors) indicate potential therapeutic uses.
  • Metabolic Pathways: Studies have examined how this compound is metabolized in vivo, providing insights into its pharmacokinetics and safety profile.
  • Synergistic Effects: Research suggests that when combined with other compounds, it may enhance or modulate biological effects, making it a candidate for combination therapies .

Several compounds share structural similarities with 4-isopropoxypiperidine hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-MethylpiperidinePiperidine DerivativeMethyl group at position one; used as a solvent.
4-PyridinolHeterocyclic CompoundContains a pyridine ring; exhibits different biological activity.
4-HydroxypiperidinePiperidine DerivativeHydroxyl group at position four; known for analgesic properties.
3-IsobutoxypyrrolidinePyrrolidine DerivativeSimilar cyclic structure; different functional groups influence activity.

The uniqueness of 4-isopropoxypiperidine hydrochloride lies in its specific functionalization at the fourth position of the piperidine ring, which may confer distinct pharmacological properties not observed in these similar compounds .

Dates

Modify: 2023-08-16

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